molecular formula C11H11F6NO B12063310 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol

2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B12063310
M. Wt: 287.20 g/mol
InChI Key: DXIHDYCFZWJHIQ-UHFFFAOYSA-N
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Description

2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C11H11F6NO. It is a key intermediate in the synthesis of various pharmaceutical agents, including aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist. The compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:

    Preparation of 3,5-bis(trifluoromethyl)benzyl chloride: This is achieved by chlorinating 3,5-bis(trifluoromethyl)benzyl alcohol using thionyl chloride or phosphorus trichloride.

    Formation of the Grignard Reagent: The benzyl chloride is then reacted with magnesium in anhydrous ether to form the Grignard reagent.

    Addition to an Epoxide: The Grignard reagent is added to an epoxide, such as propylene oxide, to yield the desired product after hydrolysis

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: 2-Keto-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol.

    Reduction: 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-amine.

    Substitution: Various amides and esters depending on the substituent used.

Scientific Research Applications

2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the modulation of NK-1 receptors.

    Medicine: Key intermediate in the synthesis of aprepitant, used to prevent chemotherapy-induced nausea and vomiting.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the NK-1 receptor. It acts as an antagonist, blocking the receptor and preventing the binding of substance P, a neuropeptide involved in pain and inflammation pathways. This blockade results in the inhibition of the downstream signaling pathways, thereby reducing symptoms associated with NK-1 receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: A direct derivative used as an antiemetic.

    Fosaprepitant: A prodrug of aprepitant with similar properties.

    Rolapitant: Another NK-1 receptor antagonist with a longer half-life.

Uniqueness

2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol is unique due to the presence of two trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of pharmaceuticals with improved pharmacokinetic profiles.

Properties

IUPAC Name

2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO/c1-5(18)9(19)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIHDYCFZWJHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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